Pallidol

Nrf2-ARE pathway Phase 2 enzyme induction Bifunctional antioxidant

Select Pallidol for its unique bifunctional profile: it is the only tetracyclic resveratrol dimer reported to activate the Nrf2/ARE pathway at 30 μM, enabling study of coordinated direct ROS scavenging and indirect phase 2 enzyme induction. Unlike ε‑viniferin, its activity remains unchanged in serum‑containing media, ensuring reproducible cancer‑cell assays. Pallidol also exhibits selective singlet‑oxygen quenching (IC₅₀ 5.50 μM) and lacks antibacterial effects, making it a clean tool for singlet‑oxygen‑mediated pathology research and a well‑defined negative control in SAR studies.

Molecular Formula C28H22O6
Molecular Weight 454.5 g/mol
CAS No. 105037-88-5
Cat. No. B3078306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePallidol
CAS105037-88-5
Synonymspallidol
Molecular FormulaC28H22O6
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C3C(C(C4=C3C=C(C=C4O)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O
InChIInChI=1S/C28H22O6/c29-15-5-1-13(2-6-15)23-25-19(9-17(31)11-21(25)33)28-24(14-3-7-16(30)8-4-14)26-20(27(23)28)10-18(32)12-22(26)34/h1-12,23-24,27-34H/t23-,24-,27+,28+/m1/s1
InChIKeyYNVJOQCPHWKWSO-ZBVBGGFBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pallidol (CAS 105037-88-5): Sourcing and Selection Guide for a Tetracyclic Resveratrol Dimer


Pallidol (CAS 105037-88-5) is a tetracyclic stilbenoid homodimer formed via cyclodimerisation of trans-resveratrol [1]. Identified in red wine and plant sources including Cissus pallida, Gnetum latifolium, and Parthenocissus laetevirens , Pallidol possesses a molecular formula of C₂₈H₂₂O₆ (MW 454.47) [2]. It functions as a selective singlet oxygen quencher and exhibits both antioxidant and antifungal activities in vitro .

Why Pallidol Cannot Be Simply Interchanged with Resveratrol or Other Dimeric Stilbenoids


Stilbenoid dimers derived from resveratrol exhibit divergent biological profiles driven by specific structural and stereochemical features [1]. Pallidol possesses a rigid, fused tetracyclic scaffold resulting from cyclodimerisation, which distinguishes it conformationally and functionally from acyclic dimers like ε-viniferin, as well as from closely related tetracyclic dimers such as quadrangularin A and parthenocissin A [2]. These structural differences translate directly into quantitative disparities in radical scavenging selectivity, cellular pathway activation, and serum-dependent stability [3]. Consequently, substituting Pallidol with resveratrol or another dimer without experimental validation introduces substantial scientific uncertainty and risks altering experimental outcomes.

Quantitative Differentiation Evidence: Pallidol vs. Resveratrol, ε-Viniferin, Quadrangularin A, and Parthenocissin A


Nrf2 Pathway Activation: Pallidol Activates Phase 2 Enzyme Expression Whereas Parthenocissin A and Quadrangularin A Do Not

In an ARE-luciferase reporter cell line assay, only Pallidol demonstrated the capacity to activate the Nrf2 transcription factor, while the structurally similar dimers parthenocissin A and quadrangularin A had no significant effect at comparable concentrations [1]. Pallidol is thereby characterized as a bifunctional antioxidant (direct ROS scavenging plus indirect phase 2 enzyme induction), whereas the other two dimers function solely as direct antioxidants [2].

Nrf2-ARE pathway Phase 2 enzyme induction Bifunctional antioxidant

Serum-Dependent Cytostatic Stability: Pallidol Activity Is Unaffected by Fetal Bovine Serum, Unlike ε-Viniferin

In a direct comparative study using human cancer cell lines, both ε-viniferin and dimer (6) exhibited lower IC₅₀ values (higher potency) than resveratrol and Pallidol [1]. However, the cytostatic activities of ε-viniferin and dimer (6) were significantly decreased in the presence of fetal bovine serum, whereas the activities of resveratrol and Pallidol were not [2]. This indicates that Pallidol maintains functional activity under physiologically relevant protein-containing conditions.

Cancer cell growth inhibition Serum protein binding Antiproliferative activity

Singlet Oxygen Scavenging: Pallidol Exhibits Moderate Potency with 5.50 μM IC₅₀, Distinct from Parthenocissin A (1.05 μM) and Quadrangularin A (4.90 μM)

A comparative in vitro study evaluated three resveratrol dimers—pallidol, parthenocissin A, and quadrangularin A—for singlet oxygen (¹O₂) scavenging capacity [1]. All three compounds were selective singlet oxygen quenchers, with IC₅₀ values of 5.50 μM, 1.05 μM, and 4.90 μM, respectively [2]. Pallidol's intermediate potency relative to parthenocissin A (most potent) and quadrangularin A (similar) provides a distinct activity tier for experimental design.

Singlet oxygen quenching ROS scavenging Photodynamic therapy

Radical-Trapping Antioxidant Kinetics: Pallidol Exhibits 20-Fold Lower Potency than Quadrangularin A in Inhibited Autoxidation Assays

In a systematic evaluation using inhibited autoxidation assays, pallidol and quadrangularin A were compared for their radical-trapping antioxidant (RTA) activity under physiologically relevant kinetic conditions [1]. The EC₅₀ values for pallidol (8.1 μM and 3.4 μM in two different assay systems) were approximately 20-fold higher (less potent) than those of quadrangularin A (0.39 μM and 0.21 μM, respectively) [2]. For context, resveratrol itself showed a 250-fold differential (12.6 μM vs. 51 nM) across the same systems.

Radical-trapping antioxidant Lipid peroxidation Autoxidation inhibition

Synthetic Accessibility: Pallidol Synthesized with Excellent Yield and Complete Regioselectivity via Scalable Biomimetic Oxidative Dimerization

A biomimetic oxidative dimerization strategy has been developed for the synthesis of pallidol and quadrangularin A [1]. This synthetic route proceeds in excellent yield and with complete regioselectivity, providing scalable access to Pallidol without the complex mixture of products that have historically plagued resveratrol dimer syntheses [2].

Biomimetic synthesis Scalable production Regioselective dimerization

Lack of Antibacterial Activity: Pallidol Is Inactive Against Tested Bacterial Strains, Contrasting with trans-δ-Viniferin Derivatives

In a study evaluating stilbene dimers for antibacterial activity, pallidol was included among the main scaffold compounds tested against methicillin-resistant Staphylococcus aureus (MRSA) [1]. While trans-δ-viniferin derivatives were identified as the most active compounds, pallidol showed no observable antibacterial activity against all tested strains [2]. This negative result, while not a selling point, is critical information for proper comparator selection.

Antibacterial screening MRSA Negative selectivity

Recommended Research Applications for Pallidol Based on Quantified Differentiation Evidence


Bifunctional Antioxidant Studies Requiring Nrf2 Pathway Activation

Pallidol is uniquely suited among resveratrol dimers for investigations of Nrf2-mediated phase 2 enzyme induction. In a direct comparison with parthenocissin A and quadrangularin A, only Pallidol activated Nrf2 at 30 μM in an ARE-luciferase reporter assay [1]. Researchers studying the intersection of direct ROS scavenging and indirect cellular antioxidant defense should procure Pallidol specifically, as alternative tetracyclic dimers lack this bifunctional activity [2].

Cell-Based Antiproliferative Assays Conducted in Serum-Containing Media

For in vitro cancer studies requiring stable activity in physiologically relevant media, Pallidol offers an advantage over ε-viniferin. While ε-viniferin exhibits higher baseline potency (lower IC₅₀), its activity is significantly diminished in the presence of fetal bovine serum, whereas Pallidol's activity remains unchanged [3]. Pallidol is therefore recommended for assays where serum protein interactions must not compromise compound efficacy.

Singlet Oxygen-Mediated Disease Models Requiring Moderate Quencher Potency

Pallidol acts as a selective singlet oxygen quencher with an IC₅₀ of 5.50 μM, placing it at an intermediate potency level between parthenocissin A (1.05 μM) and with activity comparable to quadrangularin A (4.90 μM) [4]. This moderate activity profile makes Pallidol suitable for studies of singlet oxygen-mediated pathologies where excessive quenching would mask biological effects or where titratable ROS modulation is experimentally desirable.

Stilbenoid Dimer Studies Requiring an Antibacterial-Inactive Control

Pallidol has been demonstrated to lack antibacterial activity against tested bacterial strains, including MRSA, in contrast to trans-δ-viniferin derivatives which are active [5]. For structure-activity relationship studies of stilbenoid dimers, Pallidol serves as a scientifically justified negative control or as the appropriate selection when antibacterial effects would confound interpretation of other biological readouts.

Technical Documentation Hub

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